A Comprehensive Spectroscopic Guide to 3-amino-6-bromo-2-methylquinazolin-4(3H)-one: 1H and 13C NMR Analysis
A Comprehensive Spectroscopic Guide to 3-amino-6-bromo-2-methylquinazolin-4(3H)-one: 1H and 13C NMR Analysis
This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 3-amino-6-bromo-2-methylquinazolin-4(3H)-one. Designed for researchers, scientists, and professionals in drug development, this document offers a thorough examination of the compound's structural features through the lens of high-resolution NMR spectroscopy. Beyond a simple presentation of data, this guide delves into the rationale behind spectral assignments and provides a robust experimental framework for the acquisition of high-quality NMR data for this class of heterocyclic compounds.
Introduction: The Quinazolinone Scaffold in Medicinal Chemistry
The quinazolin-4(one) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules. Its derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound 3-amino-6-bromo-2-methylquinazolin-4(3H)-one, a substituted quinazolinone, is a valuable synthon in the development of novel therapeutic agents. Accurate structural elucidation is a critical first step in understanding its chemical reactivity and potential biological interactions. High-resolution NMR spectroscopy stands as the most powerful technique for the unambiguous determination of its molecular architecture in solution.
Molecular Structure and Numbering
For clarity in the subsequent NMR data analysis, the standard IUPAC numbering for the quinazolinone ring system is used.
Figure 1. Molecular structure of 3-amino-6-bromo-2-methylquinazolin-4(3H)-one.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The spectrum of 3-amino-6-bromo-2-methylquinazolin-4(3H)-one was recorded in deuterated dimethyl sulfoxide (DMSO-d₆) on a 600 MHz instrument.[1] DMSO-d₆ is an excellent solvent for this class of compounds due to its high polarity, which aids in solubilizing the sample, and its deshielding effect on exchangeable protons (like those of the amino group), making them more readily observable.
Table 1: ¹H NMR Data for 3-amino-6-bromo-2-methylquinazolin-4(3H)-one in DMSO-d₆ [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 8.15 | Singlet (s) | 1H | - | H₅ |
| 7.89 | Doublet of doublets (dd) | 1H | 8.4 | H₇ |
| 7.53 | Doublet (d) | 1H | 8.6 | H₈ |
| 5.83 | Singlet (s) | 2H | - | -NH₂ |
| 2.57 | Singlet (s) | 3H | - | -CH₃ |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons (H₅, H₇, H₈): The signals in the aromatic region (7.5-8.2 ppm) are characteristic of the protons on the benzene ring of the quinazolinone core.
-
The proton at the C₅ position (H₅) appears as a singlet at 8.15 ppm.[1] Its downfield shift is attributed to the anisotropic effect of the adjacent carbonyl group at C₄ and the deshielding effect of the fused heterocyclic ring. The singlet multiplicity arises from the absence of adjacent protons for coupling.
-
The proton at the C₇ position (H₇) resonates as a doublet of doublets at 7.89 ppm with a coupling constant of 8.4 Hz.[1] This splitting pattern is due to coupling with H₈.
-
The proton at the C₈ position (H₈) is observed as a doublet at 7.53 ppm with a coupling constant of 8.6 Hz, resulting from its coupling to H₇.[1]
-
-
Amino Protons (-NH₂): The two protons of the amino group at the N₃ position appear as a broad singlet at 5.83 ppm.[1] The broadness of this peak is typical for exchangeable protons. In DMSO-d₆, these protons are often well-resolved.
-
Methyl Protons (-CH₃): The three protons of the methyl group at the C₂ position give rise to a sharp singlet at 2.57 ppm.[1] The singlet nature of this peak is due to the absence of any neighboring protons.
¹³C NMR Spectral Analysis
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-amino-6-bromo-2-methylquinazolin-4(3H)-one
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O (C₄) | ~161 | The carbonyl carbon in a quinazolinone ring typically appears in this downfield region.[2] |
| C₂ | ~155 | This carbon is attached to two nitrogen atoms, leading to a significant downfield shift.[2] |
| C₈ₐ | ~147 | A quaternary carbon in the aromatic system, adjacent to a nitrogen atom.[2] |
| C₄ₐ | ~135 | A quaternary carbon in the aromatic system.[2] |
| C₇ | ~130-135 | Aromatic CH carbon. |
| C₅ | ~127-130 | Aromatic CH carbon. |
| C₈ | ~126-128 | Aromatic CH carbon. |
| C₆ | ~121 | Aromatic carbon attached to bromine; the heavy atom effect of bromine causes a slight upfield shift compared to an unsubstituted carbon. |
| -CH₃ | ~20-25 | The methyl carbon signal is expected in the typical aliphatic region. |
Causality Behind Predicted Chemical Shifts:
-
Carbonyl Carbon (C₄): The C₄ carbonyl carbon is expected to have the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen atom. For a similar quinazolinone, this peak was observed at 161.5 ppm.[2]
-
Heterocyclic and Aromatic Carbons: The carbons within the heterocyclic and aromatic rings (C₂, C₄ₐ, C₅, C₆, C₇, C₈, C₈ₐ) will resonate in the range of approximately 120-155 ppm. The specific chemical shifts are influenced by the electronic effects of the substituents (bromo, amino, and methyl groups) and the neighboring nitrogen atoms.
-
Methyl Carbon (-CH₃): The carbon of the methyl group is expected to appear in the upfield region of the spectrum, characteristic of sp³-hybridized carbons.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for 3-amino-6-bromo-2-methylquinazolin-4(3H)-one and similar compounds, the following detailed protocol is recommended.
I. Sample Preparation
-
Solvent Selection: Choose a high-purity deuterated solvent in which the compound is readily soluble. DMSO-d₆ is a common and effective choice for quinazolinone derivatives.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Procedure: a. Accurately weigh the desired amount of the compound into a clean, dry vial. b. Add the deuterated solvent using a calibrated pipette. c. Gently vortex or sonicate the vial until the sample is completely dissolved. d. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter. e. Cap the NMR tube securely.
II. NMR Spectrometer Setup and Data Acquisition
The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample.
Figure 2. General workflow for NMR analysis.
-
¹H NMR Acquisition Parameters (Example for a 600 MHz spectrometer):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Receiver Gain (RG): Set automatically.
-
Acquisition Time (AQ): ~2-3 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): 12-16 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters (Example for a 150 MHz spectrometer):
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans (NS): 1024 to 4096 or more, depending on concentration and desired signal-to-noise.
-
Receiver Gain (RG): Set automatically.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 200-240 ppm.
-
Temperature: 298 K.
-
III. Data Processing
-
Fourier Transformation: Apply an exponential window function followed by Fourier transformation to convert the Free Induction Decay (FID) into a frequency-domain spectrum.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a polynomial function to correct any distortions in the spectral baseline.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Peak Picking and Integration (for ¹H): Identify the peaks and integrate their areas to determine the relative number of protons.
Conclusion
This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR data for 3-amino-6-bromo-2-methylquinazolin-4(3H)-one. The detailed analysis of the experimental ¹H NMR spectrum and the predictive interpretation of the ¹³C NMR spectrum, grounded in data from analogous structures, offer a solid foundation for the structural verification of this important heterocyclic compound. The provided experimental protocol serves as a self-validating system for researchers to obtain high-quality and reliable NMR data, which is indispensable for advancing research and development in the field of medicinal chemistry.
References
-
Patel, P. S. et al. (2012). Synthesis and characterization of 3-(4-{[(substitutedphenyl)methylene] amino}phenyl)-6-bromo-2-methylquinazolin-4-one. Journal of Chemical and Pharmaceutical Research, 4(4), 1947-1949. [Link]
-
Kallitsakis, M. et al. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. Molecules, 27(4), 1305. [Link]
-
Yıldırım, S. et al. (2018). Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. Indonesian Journal of Chemistry, 18(1), 105-110. [Link]
